molecular formula C11H16Cl2N2 B6220677 (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride CAS No. 2757961-32-1

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride

Cat. No. B6220677
CAS RN: 2757961-32-1
M. Wt: 247.2
InChI Key:
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Description

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride, or 1R-8-Cl-MTHBA-HCl, is a synthetic compound used in scientific research for its wide range of potential applications. It is a member of the benzazepin family, which is a class of compounds that have been studied for their psychopharmacological effects. 1R-8-Cl-MTHBA-HCl has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential applications in scientific research.

Scientific Research Applications

1R-8-Cl-MTHBA-HCl has been studied for its potential applications in scientific research. It has been studied for its potential use as a tool for studying the effects of benzazepin compounds on the central nervous system, as well as its potential use as an antidepressant and anxiolytic. Additionally, 1R-8-Cl-MTHBA-HCl has been studied for its potential use in drug discovery and development, as well as its potential use in the treatment of various psychiatric and neurological disorders.

Mechanism of Action

1R-8-Cl-MTHBA-HCl has been found to act as an agonist at the 5-HT1A receptor, which is a serotonin receptor that plays a role in regulating mood and anxiety. Additionally, 1R-8-Cl-MTHBA-HCl has been found to act as an antagonist at the 5-HT2A receptor, which is a serotonin receptor that plays a role in regulating appetite and sleep. By acting as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, 1R-8-Cl-MTHBA-HCl has been found to have potential applications in the treatment of various psychiatric and neurological disorders.
Biochemical and Physiological Effects
1R-8-Cl-MTHBA-HCl has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety. Additionally, 1R-8-Cl-MTHBA-HCl has been found to increase the levels of dopamine in the brain, which can lead to an increase in focus and concentration. Furthermore, 1R-8-Cl-MTHBA-HCl has been found to increase the levels of norepinephrine in the brain, which can lead to an increase in energy and alertness.

Advantages and Limitations for Lab Experiments

1R-8-Cl-MTHBA-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize in high yields and has a wide range of potential applications in scientific research. Additionally, 1R-8-Cl-MTHBA-HCl has a low toxicity and is not known to cause any adverse side effects. However, there are some limitations to its use in lab experiments. 1R-8-Cl-MTHBA-HCl is not approved for human use, and its effects on humans are not fully understood. Additionally, 1R-8-Cl-MTHBA-HCl has a short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

1R-8-Cl-MTHBA-HCl has potential for a variety of future directions of research. It could be studied further for its potential use in drug discovery and development, as well as its potential use in the treatment of various psychiatric and neurological disorders. Additionally, 1R-8-Cl-MTHBA-HCl could be studied further for its potential use as a tool for studying the effects of benzazepin compounds on the central nervous system. Furthermore, 1R-8-Cl-MTHBA-HCl could be studied further for its potential use as an antidepressant and anxiolytic. Finally, 1R-8-Cl-MTHBA-HCl could be studied further for its potential use in the treatment of various other medical conditions.

Synthesis Methods

1R-8-Cl-MTHBA-HCl is synthesized via a two-step synthesis process. The first step involves the reaction of 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine (MTHBA) with 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine (1R-8-Cl-MTHBA) in the presence of a base, such as sodium hydroxide. The resulting product is 1R-8-Cl-MTHBA-HCl. The second step involves the hydrolysis of 1R-8-Cl-MTHBA-HCl in the presence of a strong acid, such as hydrochloric acid, to form 1R-8-Cl-MTHBA and a chloride ion. This two-step synthesis process has been found to be effective in producing 1R-8-Cl-MTHBA-HCl in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "methylamine hydrochloride", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid", "acetic acid", "sodium acetate", "acetic anhydride", "toluene", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and methylamine hydrochloride in ethanol to form 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.", "Step 2: Reduction of the imine intermediate with sodium cyanoborohydride in the presence of acetic acid to yield (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine.", "Step 3: Quaternization of the amine with hydrochloric acid to form the hydrochloride salt of the target compound." ] }

CAS RN

2757961-32-1

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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